molecular formula C10H8Cl2O4 B13177457 2-(2,5-Dichlorophenyl)-butanedioic acid

2-(2,5-Dichlorophenyl)-butanedioic acid

Cat. No.: B13177457
M. Wt: 263.07 g/mol
InChI Key: UOOWQWGXQJXWIG-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-butanedioic acid is an organic compound that features a butanedioic acid backbone with two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-butanedioic acid typically involves the reaction of 2,5-dichlorobenzene with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-butanedioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-butanedioic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dichlorophenyl)-butanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoic acid: Similar in structure but lacks the butanedioic acid backbone.

    2,5-Dichlorophenylacetic acid: Contains a phenylacetic acid backbone instead of butanedioic acid.

    2,5-Dichlorophenylpropionic acid: Features a propionic acid backbone.

Uniqueness

2-(2,5-Dichlorophenyl)-butanedioic acid is unique due to its specific combination of a butanedioic acid backbone and two chlorine atoms on the phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)butanedioic acid

InChI

InChI=1S/C10H8Cl2O4/c11-5-1-2-8(12)6(3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)

InChI Key

UOOWQWGXQJXWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CC(=O)O)C(=O)O)Cl

Origin of Product

United States

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